molecular formula C13H8Cl2N2O2S B13904291 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine

6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine

Cat. No.: B13904291
M. Wt: 327.2 g/mol
InChI Key: JSLBVALGIANNCE-UHFFFAOYSA-N
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Description

6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and sulfonyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke–Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This method is advantageous due to its efficiency and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as copper(II) salts, can enhance the reaction rate and selectivity . Additionally, the reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and transition metal catalysts.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chloro groups can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine is unique due to the presence of both chloro and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H8Cl2N2O2S

Molecular Weight

327.2 g/mol

IUPAC Name

6-chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8Cl2N2O2S/c14-10-2-1-3-11(8-10)20(18,19)17-7-6-9-4-5-12(15)16-13(9)17/h1-8H

InChI Key

JSLBVALGIANNCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)N2C=CC3=C2N=C(C=C3)Cl

Origin of Product

United States

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